molecular formula C11H23NO B12876114 4-Ethyl-2,2-dipropyl-1,3-oxazolidine CAS No. 5140-89-6

4-Ethyl-2,2-dipropyl-1,3-oxazolidine

Cat. No.: B12876114
CAS No.: 5140-89-6
M. Wt: 185.31 g/mol
InChI Key: SLQQYOPXJCAMIW-UHFFFAOYSA-N
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Description

4-Ethyl-2,2-dipropyl-1,3-oxazolidine is a heterocyclic compound belonging to the oxazolidine class, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The substitution pattern at positions 2, 2, and 4 (ethyl and dipropyl groups) influences its physical, chemical, and biological properties. Oxazolidines are widely studied for their applications in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as intermediates and functional moieties .

Properties

CAS No.

5140-89-6

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-ethyl-2,2-dipropyl-1,3-oxazolidine

InChI

InChI=1S/C11H23NO/c1-4-7-11(8-5-2)12-10(6-3)9-13-11/h10,12H,4-9H2,1-3H3

InChI Key

SLQQYOPXJCAMIW-UHFFFAOYSA-N

Canonical SMILES

CCCC1(NC(CO1)CC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,2-dipropyloxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and provides good to excellent yields of the target product.

Industrial Production Methods

In industrial settings, the production of 4-Ethyl-2,2-dipropyloxazolidine may involve large-scale multicomponent reactions. These reactions are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to maximize yield and minimize waste .

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

Key Observations :

  • Aromatic substituents (e.g., bromophenyl in ) facilitate radical cyclization reactions for complex heterocycles. Functional groups like imidazolylcarbonyl (in ) introduce biological activity, making such derivatives effective fungicides.
  • Synthetic Methods :
    • Radical cyclization () enables stereoselective construction of tricyclic systems, whereas base-mediated coupling () is critical for introducing bioactive moieties.

Physicochemical and Hazard Profiles

Table 2: Hazard and Regulatory Classifications
Compound Name/Reaction Mass Hazard Codes (CLP/GHS) Key Risks Source
Reaction mass containing 2-isopropyl-N-hydroxyethyl-1,3-oxazolidine H318 (Eye Dam. 1), H317 (Skin Sens. 1), H412 (Aquatic Chronic 3) Ocular damage, skin sensitization, aquatic toxicity EU Regulation 790/2009
4-Ethyl-2,2-dipropyl-1,3-oxazolidine Not explicitly classified in evidence Likely lower hazard due to absence of reactive groups Inferred from structural analogs
2-Methyl-2-(p-chlorophenylpropyl)-...oxazolidine No hazard data provided Designed for agricultural use, implying controlled toxicity UBE Industries (2025)

Key Observations :

  • Carbonato-containing oxazolidines (e.g., ) exhibit higher toxicity due to reactive carbonate groups and isopropyl substituents, necessitating strict regulatory controls.
  • This compound, lacking electronegative or bioactive substituents, is presumed safer but requires empirical validation.

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